molecular formula C12H14N2O2S B2498094 (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone CAS No. 685127-11-1

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

Cat. No.: B2498094
CAS No.: 685127-11-1
M. Wt: 250.32
InChI Key: KNHHMCGWOGEBNO-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group and a methylsulfanyl-dihydroimidazolyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves several steps, typically starting with the preparation of the methoxyphenyl and methylsulfanyl-dihydroimidazolyl precursors. These precursors are then subjected to a series of reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can be compared with other similar compounds, such as:

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHHMCGWOGEBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326467
Record name (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685127-11-1
Record name (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylsulfanyl-4,5-dihydro-1H-imidazole hydroiodide (1.22 g, 1.0 equiv) in CH2Cl2 (25 mL) under an atmosphere of argon at 0° C. was added triethylamine (1.5 mL, 2.2 equiv) and then 3-methoxybenzoyl chloride (0.78 mL, 1.1 equiv) dropwise. Thereaction mixture was allowed to warm to room temperature and stir for 24 hr. After concentration, the resulting residue was diluted with EtOAc (50 mL) and hexane (50 mL). The mixture was filtered and then the filtrate concentrated and dried under vacuum to give a quantitative yield of (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-methanone which was used directly in the next step.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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